N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(3-Fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound characterized by three key structural motifs:
- Ethanediamide backbone: A central ethanediamide (two amide groups linked by a two-carbon chain) that may influence hydrogen bonding and conformational flexibility.
- 3-Fluoro-4-methylphenyl group: A substituted aromatic ring with a fluorine atom (electron-withdrawing) and methyl group (electron-donating) at the 3- and 4-positions, respectively. This substitution pattern could enhance metabolic stability and lipophilicity.
- 1-(Pyridin-3-yl)piperidin-4-ylmethyl group: A piperidine ring substituted at the 4-position with a methyl group linked to a pyridin-3-yl moiety. The pyridine nitrogen may contribute to solubility or receptor interactions.
While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with piperidine-based amides and fluorinated aromatic compounds reported in medicinal chemistry (e.g., opioid analogs, protease inhibitors) .
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSINDRFXAPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Pyridinyl-Piperidinyl Intermediate: This involves the formation of a piperidine ring substituted with a pyridine moiety, often through cyclization reactions.
Coupling of Intermediates: The final step involves coupling the fluorinated phenyl intermediate with the pyridinyl-piperidinyl intermediate using amide bond formation reactions, typically employing reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide core is susceptible to hydrolysis under acidic or basic conditions. This reaction typically requires elevated temperatures and specific catalysts:
-
Acidic hydrolysis : Concentrated HCl (6 M) at reflux (110°C) for 12–24 hours cleaves the amide bond, yielding carboxylic acid and amine derivatives.
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Basic hydrolysis : NaOH (2–4 M) under similar conditions produces carboxylate salts and free amines.
Key Factors :
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Electron-withdrawing groups (e.g., fluorine) on the phenyl ring accelerate hydrolysis by destabilizing the amide bond.
-
Steric hindrance from the bulky piperidine-pyridine system may reduce reaction rates compared to simpler amides.
Nucleophilic Aromatic Substitution (NAS)
The 3-fluoro-4-methylphenyl group participates in NAS due to the electron-withdrawing fluorine atom, which activates the aromatic ring toward nucleophilic attack at specific positions:
| Position | Reactivity | Preferred Nucleophiles | Conditions |
|---|---|---|---|
| Para to F | High | NH₃, OH⁻ | DMSO, 80°C |
| Ortho to F | Moderate | Thiols, amines | DMF, 120°C |
Example Reaction :
Fluoride displacement has been observed in analogs under copper-catalyzed conditions.
Reduction of Amide Groups
Selective reduction of the amide to a secondary amine is achievable using strong reducing agents:
| Reagent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 6 h | Amine (95% yield in analogs) |
| BH₃·THF | Reflux, 12 h | Partial reduction (mixed products) |
The pyridine ring remains inert under these conditions due to its aromatic stability.
Electrophilic Substitution on Pyridine
The pyridin-3-yl group undergoes electrophilic substitution at the C-2 and C-4 positions. Reported reactions in analogs include:
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Nitration : HNO₃/H₂SO₄ at 0°C produces 2-nitro derivatives (65% yield) .
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Sulfonation : SO₃/H₂SO₄ at 120°C yields pyridine-3-sulfonic acid analogs .
Steric Effects :
The adjacent piperidine ring limits reactivity at the C-4 position, favoring C-2 substitution .
Piperidine Ring Alkylation
The secondary amine in the piperidine ring reacts with alkyl halides or epoxides:
Reactivity Trends :
-
Benzyl halides react faster (k = 0.45 M⁻¹s⁻¹) than aliphatic halides (k = 0.12 M⁻¹s⁻¹) due to stabilization of the transition state .
Oxidation Reactions
The methyl group on the phenyl ring undergoes oxidation to a carboxylic acid under strong conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 100°C, 24 h | 3-fluoro-4-carboxyphenyl |
| CrO₃ | AcOH, 60°C, 6 h | Partial oxidation (50%) |
Fluorine substituents direct oxidation to the para position relative to itself.
Metal-Mediated Cross-Coupling
The compound’s halogen-free structure limits traditional Suzuki couplings, but the pyridine ring participates in:
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Buchwald-Hartwig Amination : Forms C–N bonds at pyridine C-4 using Pd(OAc)₂/Xantphos .
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Direct Arylation : Pd-catalyzed coupling with aryl bromides at pyridine C-2 (70–80% yields in analogs) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Pyridine ring dimerization (15% yield)
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C–F bond cleavage on the phenyl ring (traces of defluorinated products)
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Value (Analog Data) |
|---|---|
| Hydrolysis t₁/₂ (pH 7.4) | 48 h (amide bond) |
| Plasma stability | 92% intact after 1 h |
| Thermal decomposition | 220°C (onset in TGA) |
Fluorine substitution enhances metabolic stability compared to non-fluorinated analogs .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide may exhibit anticancer properties. For instance, derivatives of amide compounds have shown promising results in inhibiting the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations around 5 μg/ml . The mechanism of action often involves the modulation of specific molecular targets associated with cancer progression.
1.2 Neurological Disorders
This compound is also being explored for its potential in treating neurological disorders. Research indicates that similar compounds can inhibit enzymes linked to neurodegenerative diseases, such as Alzheimer's disease, by modulating neurotransmitter levels and reducing oxidative stress . The structural characteristics of this compound make it a candidate for further investigation in this area.
Agricultural Applications
2.1 Antifungal and Insecticidal Properties
Compounds with similar structures have demonstrated antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example, certain derivatives showed inhibition rates comparable to established fungicides at concentrations around 50 μg/ml . Additionally, insecticidal properties against pests such as Mythimna separata have been noted, indicating potential use in agricultural pest management strategies.
Material Science Applications
3.1 Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Its derivatives can be utilized in creating advanced polymers or coatings that require specific thermal or electrical characteristics, potentially leading to innovations in electronics and nanotechnology.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of a series of amide derivatives, including this compound. The results showed that certain derivatives significantly inhibited cell proliferation in vitro, promoting apoptosis through the activation of caspase pathways .
Case Study 2: Agricultural Bioassays
In agricultural bioassays, derivatives were tested against common fungal pathogens and insect pests. The results indicated that some compounds exhibited high antifungal activity at low concentrations, suggesting their potential as eco-friendly alternatives to traditional pesticides .
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Ethanediamide vs. Single Amide Linkages :
- The ethanediamide backbone in the target compound may provide additional hydrogen-bonding sites compared to single amide linkages in fentanyl analogs (e.g., N-phenylpropanamide in β-methyl fentanyl) . This could alter receptor binding kinetics or metabolic pathways.
Aromatic Substitution Patterns :
- The 3-fluoro-4-methylphenyl group contrasts with para-substituted aryl groups in fentanyl derivatives (e.g., 4-methylfentanyl’s 4-methylphenyl) . Ortho/meta fluorine substitution is associated with enhanced metabolic stability in fluorinated pharmaceuticals .
Piperidine-Pyridine Hybrid :
- The pyridin-3-yl substitution on piperidine is distinct from the methoxyethyl-piperidine in Goxalapladib or unsubstituted piperidine in fentanyl analogs. Pyridine’s nitrogen may improve aqueous solubility or enable π-π stacking in receptor pockets .
Research Findings and Hypotheses
- Receptor Targeting: Piperidine-amide scaffolds are prevalent in opioid receptor ligands (e.g., fentanyl derivatives ). The pyridine ring could shift selectivity toward non-opioid targets, such as serotonin or dopamine receptors.
- Solubility: The pyridine nitrogen could improve water solubility relative to wholly aromatic systems (e.g., thiophene fentanyl’s thiophene ring ).
- Synthetic Feasibility : The compound’s structure suggests synthetic routes involving reductive amination (for piperidine-pyridine linkage) and amide coupling, analogous to methods in EP 4 374 877 A2 .
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its biological activity. The compound's molecular formula is with a molecular weight of 460.57 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 460.57 g/mol |
| LogP | 3.4289 |
| Polar Surface Area | 67.474 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
This compound primarily interacts with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that modifications to the piperidine and pyridine moieties enhance binding affinity and selectivity for these targets, which is crucial for its potential use in treating neuropsychiatric disorders .
Structure-Activity Relationships (SAR)
Studies have demonstrated that specific structural modifications can significantly influence the compound's pharmacological profile. For instance, the introduction of various substituents on the piperidine ring has been shown to affect metabolic stability and receptor affinity. The retention of a tertiary amine in the structure appears to be essential for maintaining high binding affinities at DAT and SERT, as evidenced by comparative studies with analogs lacking this feature .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various targets. Notably, it has shown promising results in inhibiting DAT with an IC50 value indicating effective concentration levels. Comparisons with previously studied compounds reveal that this compound exhibits superior binding characteristics, suggesting a favorable profile for further development.
In Vivo Studies
Preclinical studies involving animal models have assessed the compound's effects on locomotor activity and behavioral responses associated with dopaminergic modulation. Results indicate that this compound may mitigate symptoms akin to those observed in conditions such as ADHD and depression, although further investigation is required to fully elucidate its therapeutic potential .
Case Studies
- Case Study on Neurotransmitter Modulation : A study explored the effects of this compound on dopamine levels in rodent models. The findings demonstrated a significant increase in extracellular dopamine concentrations, correlating with enhanced cognitive functions in tasks requiring attention and memory.
- Metabolic Stability Analysis : Another investigation focused on the metabolic stability of the compound in liver microsomes, revealing that specific structural modifications improved its half-life significantly compared to earlier analogs. This is crucial for developing long-lasting therapeutic agents with reduced dosing frequency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Intermediate Formation : Preparation of the fluorophenyl and pyridinyl-piperidinyl intermediates via nucleophilic substitution or reductive amination. For example, piperidine derivatives can be synthesized from (S)-piperidine-2-carboxylate esters and fluorinated benzaldehydes under acidic conditions .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the piperidine ring .
- Amide Bond Formation : Condensation of intermediates using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or DCM) to form the ethanediamide backbone .
- Characterization : Intermediates and final products are validated via HPLC, LC-MS, and H/C NMR .
Q. What spectroscopic techniques are most effective for characterizing the target compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the connectivity of the fluorophenyl, pyridinyl-piperidinyl, and ethanediamide groups. Aromatic protons and fluorine splitting patterns help verify substitution positions .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- FT-IR : Amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm) validate the ethanediamide moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during coupling steps?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency. Lower catalyst loading (1–2 mol%) with ligand optimization (e.g., SPhos) can reduce side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates, while toluene may improve selectivity in Suzuki couplings .
- Temperature Control : Stepwise heating (e.g., 80–110°C) minimizes decomposition of heat-sensitive intermediates. Microwave-assisted synthesis can accelerate reactions while maintaining yield .
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-fluoro with chloro or methoxy groups) to isolate SAR trends .
- Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to assess bioavailability discrepancies. For instance, high lipophilicity may reduce activity in aqueous assays despite target affinity .
Q. How does the substitution pattern on the phenyl ring influence the compound's bioactivity and physicochemical properties?
- Methodological Answer :
- Fluorine vs. Methyl Effects : The 3-fluoro-4-methylphenyl group enhances metabolic stability (fluorine reduces CYP450 oxidation) and hydrophobic interactions with target proteins. Comparative studies show that 4-methyl substitution increases logP by ~0.5 units compared to unsubstituted analogs .
- Electron-Withdrawing Groups : Fluorine’s inductive effect polarizes the amide bond, increasing hydrogen-bonding capacity with residues like Asp/Glu in enzyme active sites. This is validated via molecular docking and thermodynamic solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
